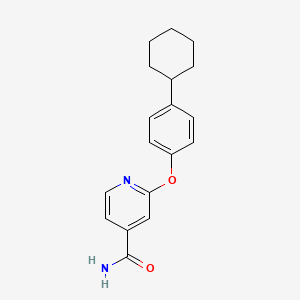![molecular formula C14H17N3O B11470519 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol](/img/structure/B11470519.png)
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a phenyl group attached to a pyrimidine ring, which is further connected to a propanol group through an amino linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Phenyl Group: The phenyl group is introduced to the pyrimidine ring through substitution reactions.
Amino Linkage Formation: The amino group is then linked to the pyrimidine ring, followed by the attachment of the propanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyrimidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl or pyrimidine rings.
Scientific Research Applications
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the metabolic pathways of the causative organisms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Another aminopyrimidine derivative with different substituents.
2-Aminopyrimidine Derivatives: A class of compounds with similar core structures but varying functional groups.
Uniqueness
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol is unique due to its specific combination of a phenyl group, pyrimidine ring, and propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[(2-phenylpyrimidin-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C14H17N3O/c1-11(18)7-15-8-12-9-16-14(17-10-12)13-5-3-2-4-6-13/h2-6,9-11,15,18H,7-8H2,1H3 |
InChI Key |
XYMHSKOMOPLKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CN=C(N=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11470444.png)
![2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]](/img/structure/B11470450.png)
![6-benzyl-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11470458.png)
![2-(Ethylamino)-7-(3-hydroxy-4-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11470461.png)
![ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11470473.png)
![2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B11470487.png)
![1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide](/img/structure/B11470494.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine](/img/structure/B11470501.png)
![3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B11470510.png)

![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470524.png)
![8-nitro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11470528.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11470530.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470537.png)
